propyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate
CAS No.:
Cat. No.: VC14793323
Molecular Formula: C19H18N2O4S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O4S |
|---|---|
| Molecular Weight | 370.4 g/mol |
| IUPAC Name | propyl 4-[[2-(3-oxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate |
| Standard InChI | InChI=1S/C19H18N2O4S/c1-2-11-25-19(24)13-7-9-14(10-8-13)20-17(22)12-21-18(23)15-5-3-4-6-16(15)26-21/h3-10H,2,11-12H2,1H3,(H,20,22) |
| Standard InChI Key | WYPRALUJJZIUMB-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2 |
Introduction
Propyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its complex molecular structure, which includes a benzothiazole moiety linked to a benzoate ester through an acetylamino group. The molecular formula of this compound is C₁₈H₁₈N₂O₃S, indicating a molecular weight of approximately 370.4 g/mol.
Synthesis and Characterization
The synthesis of propyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate typically involves the condensation of benzothiazole derivatives with carboxylic acids and amines. Catalysts such as phosphoric acid or polyphosphoric acid are often used to facilitate these reactions under controlled conditions. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Biological Activities and Potential Applications
Compounds containing benzothiazole derivatives, such as propyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate, have been studied for their antimicrobial and anti-inflammatory properties. The benzothiazole moiety is known for its ability to interact with DNA and proteins, potentially leading to antimicrobial effects. Further in vitro and in vivo studies are necessary to fully understand its mechanisms of action and therapeutic potential.
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| Propyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate | C₁₈H₁₈N₂O₃S | Antimicrobial, potential anti-inflammatory |
| Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate | - | Antimicrobial |
| (4-Chlorophenyl)carbamic acid 3-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propyl ester | - | Antimicrobial |
Interaction Studies and Pharmacodynamics
Understanding the pharmacodynamics of propyl 4-{[(3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate requires interaction studies to elucidate its therapeutic potential and safety profile. These studies may involve assessing its interactions with enzymes or receptors involved in microbial growth or inflammation pathways.
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